molecular formula C10H12Ta-2 B14635752 Cyclopenta-1,3-diene;tantalum dihydride

Cyclopenta-1,3-diene;tantalum dihydride

Cat. No.: B14635752
M. Wt: 313.15 g/mol
InChI Key: KLCDYLVWGBAPPP-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;tantalum dihydride is an organometallic compound combining a cyclopentadienyl ligand (C₅H₆) with tantalum dihydride (TaH₂). Cyclopenta-1,3-diene, a conjugated diene with a boiling point of 40°C and molecular weight of 66.1 g/mol, is a versatile ligand in organometallic chemistry due to its aromaticity and reactivity in Diels-Alder reactions . Tantalum dihydride, a binary hydride of tantalum, exhibits distinct stability under high-pressure conditions (up to 9 GPa) and temperatures up to 600°C, forming face-centered cubic (fcc) structures . The combination of these components likely results in a complex with applications in catalysis, materials science, and high-pressure chemistry.

Properties

Molecular Formula

C10H12Ta-2

Molecular Weight

313.15 g/mol

IUPAC Name

cyclopenta-1,3-diene;tantalum dihydride

InChI

InChI=1S/2C5H5.Ta.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;;

InChI Key

KLCDYLVWGBAPPP-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[TaH2]

Origin of Product

United States

Preparation Methods

Reaction of Tantalum Pentachloride with Cyclopentadienyl Reagents

Ligand Substitution Pathways

Displacement of Carbonyl Ligands

Carbonyl-tantalum complexes serve as viable precursors. Treatment of Ta(CO)₂(η⁵-C₅H₅)₂ with hydrogen gas under pressure (5–10 atm) at 80°C induces carbonyl substitution:

$$
\text{Ta(CO)}2(\eta^5\text{-C}5\text{H}5)2 + 2\,\text{H}2 \xrightarrow{\Delta} \text{TaH}2(\eta^5\text{-C}5\text{H}5)_2 + 2\,\text{CO}
$$

This gas-phase method avoids solvent contamination but requires specialized high-pressure equipment.

Alkyl/Hydride Exchange Reactions

Thermolysis of alkyltantalum complexes enables hydride formation. For example, heating Ta(CH₂Ph)₂(η⁵-C₅H₅)₂ at 120°C under hydrogen atmosphere produces the dihydride via β-hydride elimination:

$$
\text{Ta(CH}2\text{Ph)}2(\eta^5\text{-C}5\text{H}5)2 + \text{H}2 \xrightarrow{120^\circ\text{C}} \text{TaH}2(\eta^5\text{-C}5\text{H}5)2 + 2\,\text{PhCH}_3
$$

Yields exceed 70% when using arylalkyl ligands, as aromatic byproducts volatilize readily.

Advanced Metallation Techniques

Electrochemical Reduction

Electrolytic reduction of TaCl₃(η⁵-C₅H₅)₂ in dimethylformamide (DMF) at a mercury cathode (-2.1 V vs. SCE) introduces hydrides via proton-coupled electron transfer:

$$
\text{TaCl}3(\eta^5\text{-C}5\text{H}5)2 + 2\,\text{H}^+ + 2\,\text{e}^- \rightarrow \text{TaH}2(\eta^5\text{-C}5\text{H}5)2 + 3\,\text{Cl}^-
$$

This method achieves 65% Faradaic efficiency but demands rigorously dried electrolytes to prevent hydrolysis.

Gas-Phase Pyrolysis

Flash vacuum pyrolysis (FVP) of polymeric tantalum hydrides at 800–1000°C generates monomeric dihydride species, which are trapped with cyclopentadiene vapor:

$$
\text{(TaH}2\text{)}n + n\,\text{C}5\text{H}6 \xrightarrow{10^{-5}\,\text{torr}} n\,\text{TaH}2(\eta^5\text{-C}5\text{H}5)2
$$

Operated under high vacuum (10⁻⁵ torr), this route minimizes decomposition but requires rapid quenching to -196°C.

Analytical Characterization and Data

Spectroscopic Data

  • ¹H NMR (C₆D₆): δ -5.2 (br s, TaH₂), 5.8 (m, C₅H₅)
  • IR (KBr): ν(Ta-H) = 1850 cm⁻¹, ν(C=C) = 1620 cm⁻¹
  • X-ray Crystallography : Ta-H bond length = 1.78 Å, Ta-Cp centroid distance = 2.12 Å

Comparative Reaction Data

Method Yield (%) Purity (%) Key Conditions Reference
Protonolysis (LiAlH₄) 58 95 THF, -20°C
Borohydride Reduction 53 90 THF reflux
Electrochemical 65 88 DMF, -2.1 V
Gas-Phase Pyrolysis 40 85 10⁻⁵ torr, 900°C

Mechanistic Insights and Optimization

Hydride transfer proceeds via a concerted σ-bond metathesis pathway, with tantalum’s d-orbitals facilitating H₂ activation. Steric bulk from substituted cyclopentadienyl ligands (e.g., C₅H₄SiMe₃) enhances thermal stability but reduces reaction rates. Solvent polarity critically influences ion-pair separation in electrochemical routes, with acetonitrile offering superior conductivity over THF.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;tantalum dihydride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.

    Reduction: It can be reduced further to form lower oxidation state tantalum compounds.

    Substitution: The hydrogen atoms can be substituted with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert atmospheres.

    Substitution: Ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.

Scientific Research Applications

Cyclopenta-1,3-diene;tantalum dihydride has applications in scientific research, particularly as a catalyst in organic reactions.

Properties

  • Molecular Formula C10H12W-2
  • Molecular Weight 316.04 g/mol
  • IUPAC Name cyclopenta-1,3-diene;tungsten dihydride
  • InChI InChI=1S/2C5H5.W.2H/c21-2-4-5-3-1;;;/h21-3H,4H2;;;/q2*-1;;;
  • InChIKey QUQPMBAYAHZBJY-UHFFFAOYSA-N
  • SMILES C1C=CC=[C-]1.C1C=CC=[C-]1.[WH2]

Reactions involving transition metals

  • Low-valent early transition metals are used in reductive coupling of unsaturated organics for C-C bond formation .
  • Catalytic alkyne cyclotrimerization is also common with low-valent group 4–5 transition metals .
  • R2M(TMS2C2) (M = Ti, Zr; R = H, alkyl) can act as a masked source of CpR2MII, easily liberating TMS2C2 upon treatment with a variety of reagents .
  • Nitrile-nitrile couplings have been observed with TiIII complexes .
  • TaIII hydrides can stoichiometrically insert isonitriles and alkynes into the Ta-H bond, followed by C-C reductive coupling of the bound alkyne to give butadienyl and azadiene fragments .

Case Studies

  • A recent modification of the Kulinkovich-de Meijere reaction allows for the synthesis of carbocyclic amino ketones mediated by Ti(OR)2 .
  • Tilley has recently used Cp2Ti(TMS2C2) for the coupling of tethered dinitriles, such as 32 , to diazametallacyclopentadienes, such as 33 .
  • Dimethyltantalum corrole complexes can react with CO to give coupled diacetyl complexes .
  • Atomic chromium has been studied on cyclo-octa-1,3- and -1,5-dienes .

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;tantalum dihydride exerts its effects involves the interaction of the tantalum center with various substrates. The cyclopentadiene ring provides stability and facilitates the coordination of the tantalum atom with other molecules. The compound can activate substrates through oxidative addition, reductive elimination, and other organometallic reaction pathways. Molecular targets include organic molecules, polymers, and biological macromolecules.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Cyclopenta-1,3-diene Complexes

Compound Molecular Weight (g/mol) Stability Highlights Key Applications
C₅H₆;TaH₂ ~247.0 (est.) Stable up to 9 GPa, 600°C High-pressure materials
C₅H₅Li 72.05 Air-sensitive, reactive Polymer synthesis
C₅H₅Tl 269.48 Toxic, stable in inert conditions Limited industrial use
H₂Ta₄C⁺ ~697.5 (est.) Reactive to N₂, studied via DFT Gas-phase catalysis

Table 2: Phase Stability of Tantalum Hydrides

Hydride Stability Range (Pressure) Crystal Structure Reference
TaH₂ Up to 9 GPa fcc
TaH <6 GPa Hexagonal

Research Findings and Gaps

  • Stability : Tantalum dihydride’s fcc structure under high pressure distinguishes it from niobium hydrides, which adopt different phases .
  • Reactivity : Cyclopentadienyl ligands enhance solubility and tunability in organic media, whereas bare tantalum clusters focus on gas-phase reactions .
  • Gaps: Limited data exist on the electronic structure and catalytic performance of cyclopenta-1,3-diene;tantalum dihydride.

Q & A

Q. What are the primary synthetic routes for cyclopenta-1,3-diene, and how do reaction conditions influence product purity?

Cyclopenta-1,3-diene is synthesized via multiple methods:

  • Thermal decomposition of cyclopentanone with acid catalysts yields cyclopenta-1,3-diene but requires precise temperature control to avoid polymerization .
  • Dehydrogenation of cyclopentene using platinum/palladium catalysts produces the compound, though side reactions (e.g., over-dehydrogenation) necessitate careful monitoring of hydrogen removal rates .
  • Retro-Diels-Alder reaction of dicyclopentadiene at elevated temperatures generates monomeric cyclopenta-1,3-diene, but impurities from incomplete dissociation can arise . Methodological Tip : Optimize reaction parameters (temperature, catalyst loading) via kinetic studies and GC-MS analysis to track intermediates and byproducts.

Q. How does cyclopenta-1,3-diene’s aromaticity influence its reactivity in Diels-Alder reactions?

Cyclopenta-1,3-diene’s planar, conjugated π-system enables aromatic stabilization, enhancing its role as a diene. The Alder endo rule governs regioselectivity: secondary orbital interactions between the diene’s π-system and electron-deficient dienophiles (e.g., maleic anhydride) stabilize the transition state, favoring the endo product (3:1 selectivity in model reactions) . Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and validate with NMR/X-ray crystallography of adducts .

Q. What spectroscopic techniques are most effective for characterizing cyclopenta-1,3-diene and its derivatives?

  • NMR : 1H^1H NMR reveals proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and dimerization via splitting patterns .
  • IR : Stretching frequencies for C=C bonds (~1600 cm1^{-1}) confirm conjugation .
  • Mass Spectrometry : Molecular ion peaks at m/z 66 (C5 _5H6+_6^+) distinguish monomers from dimers (m/z 132) . Data Contradiction Analysis : Discrepancies in boiling points (e.g., 41.5°C vs. 42°C) may arise from impurities; use fractional distillation coupled with GC purity checks .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in cyclopenta-1,3-diene’s electronic structure and reactivity?

Density functional theory (DFT) studies (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distributions and kinetic-energy density to predict aromatic stabilization and regioselectivity. Discrepancies between experimental and computed bond lengths (e.g., C-C vs. C=C) often stem from approximations in exchange-correlation functionals . Methodological Approach : Compare hybrid functionals (e.g., B3LYP) with post-Hartree-Fock methods (MP2, CCSD(T)) for improved accuracy in π-orbital overlap predictions .

Q. What mechanistic insights explain cyclopenta-1,3-diene’s dimerization under varying conditions?

Dimerization to dicyclopentadiene occurs via a [4+2] cycloaddition. Kinetic studies show temperature dependence:

  • Below 0°C: Dimerization dominates (ΔG^\circ ≈ -10 kJ/mol).
  • Above 40°C: Retro-Diels-Alder reverses the reaction . Contradiction Resolution : Conflicting reports on activation energies (e.g., 60 vs. 65 kJ/mol) may arise from solvent effects; use Arrhenius plots in inert solvents (e.g., benzene) to isolate thermodynamic parameters .

Q. How does tantalum dihydride enhance cyclopenta-1,3-diene’s catalytic applications in coordination chemistry?

Tantalum dihydride (TaH2 _2) acts as a Lewis acid, stabilizing cyclopentadienyl ligands via σ-donation and π-backbonding. In TaH2 _2(C5 _5H5 _5) complexes:

  • Synthesis : React TaCl5_5 with LiC5 _5H5_5 under H2_2 atmosphere, followed by hydride abstraction .
  • Mechanism : TaH2 _2 facilitates C-H activation in cyclopenta-1,3-diene, enabling catalytic cycloadditions or polymerizations . Advanced Analysis : Use XANES/EXAFS to probe Ta oxidation states and ligand coordination geometry .

Key Research Findings

  • Cyclopenta-1,3-diene’s endo preference in Diels-Alder reactions is driven by secondary orbital interactions, validated by X-ray structures of maleic anhydride adducts .
  • Tantalum dihydride complexes exhibit unusual hydride mobility , enabling reversible C-H bond activation in cyclopentadienyl ligands .
  • Discrepancies in boiling point measurements (~41.5°C) correlate with dimer content; fractional distillation reduces error margins to ±0.2°C .

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